molecular formula C10H21NO2 B13210104 2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol

2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol

Cat. No.: B13210104
M. Wt: 187.28 g/mol
InChI Key: KIVQOGFDFJNHLQ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a propane backbone, with a 3-methylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol typically involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol. The reaction conditions generally include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of a 3-methylcyclohexyl group.

    2-Amino-2-(hydroxymethyl)propane-1,3-diol:

Uniqueness

2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-amino-1-(3-methylcyclohexyl)propane-1,3-diol

InChI

InChI=1S/C10H21NO2/c1-7-3-2-4-8(5-7)10(13)9(11)6-12/h7-10,12-13H,2-6,11H2,1H3

InChI Key

KIVQOGFDFJNHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(C(CO)N)O

Origin of Product

United States

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